4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid
Overview
Description
4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid, also known as Boc-L-Asp(OBzl)-OH, is a synthetic amino acid commonly used in scientific research. It is a derivative of aspartic acid and is widely used as a building block for peptide synthesis.
Mechanism of Action
4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH does not have a specific mechanism of action as it is used as a building block for peptide synthesis. However, peptides synthesized using 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH have a wide range of mechanisms of action depending on the specific peptide sequence.
Biochemical and Physiological Effects:
4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH does not have any direct biochemical or physiological effects as it is not a drug. However, peptides synthesized using 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH can have a wide range of biochemical and physiological effects depending on the specific peptide sequence.
Advantages and Limitations for Lab Experiments
4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH is a commonly used building block for peptide synthesis due to its high purity and availability. However, it is important to note that peptides synthesized using 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH can be difficult to purify due to the presence of the benzyl group. Additionally, 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH is not suitable for the synthesis of peptides that require a free carboxylic acid group.
Future Directions
There are several future directions for the use of 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH in scientific research. One potential direction is the development of new peptide-based drugs using 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH as a building block. Another potential direction is the study of protein-protein interactions using peptides synthesized using 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH. Additionally, the use of 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH in the synthesis of peptides for use in immunology and vaccine development is an area of potential future research.
Scientific Research Applications
4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH is widely used in scientific research as a building block for peptide synthesis. It is commonly used in the development of peptide-based drugs and in the study of protein-protein interactions. 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid(OBzl)-OH is also used in the synthesis of peptides that can be used as vaccines or in the study of immunology.
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)6-3-7-14-13(17)11-8-18-9-4-1-2-5-10(9)19-11/h1-2,4-5,11H,3,6-8H2,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKIJRGICUVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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